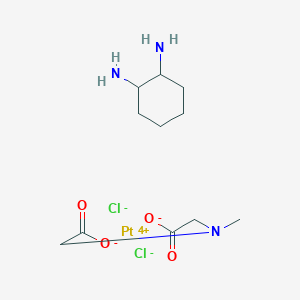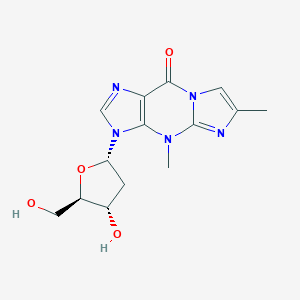
2'-Deoxywyosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxywyosine (dW) is a modified nucleoside that has been of great interest in scientific research due to its unique properties. It is a derivative of 2'-deoxyadenosine (dA) and is structurally similar to 2'-deoxycytidine (dC) and 2'-deoxyguanosine (dG). Despite its structural similarity to other nucleosides, dW has distinct biochemical and physiological effects that make it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of 2'-Deoxywyosine is not fully understood, but it is thought to involve the formation of stable base pairs with dC. This can lead to the incorporation of 2'-Deoxywyosine into DNA during DNA replication, which can result in base-pair substitution mutations. Additionally, 2'-Deoxywyosine has been shown to interfere with DNA repair mechanisms, leading to increased DNA damage.
Biochemische Und Physiologische Effekte
DW has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, leading to cell death in some cases. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-Deoxywyosine in lab experiments is its ability to induce base-pair substitution mutations in DNA, which can be useful for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using 2'-Deoxywyosine in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2'-Deoxywyosine. One area of research could involve the development of 2'-Deoxywyosine-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2'-Deoxywyosine and its effects on DNA damage and repair mechanisms. Finally, the development of new synthesis methods for 2'-Deoxywyosine could lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 2'-Deoxywyosine involves the conversion of dA to 2'-Deoxywyosine using a series of chemical reactions. The first step involves the protection of the amino group of dA with a tert-butyloxycarbonyl (Boc) group. The second step involves the selective oxidation of the 5'-hydroxyl group of the Boc-protected dA to a ketone group. The third step involves the reduction of the ketone group to a hydroxyl group, followed by the removal of the Boc protecting group. The final step involves the deprotection of the 3'-hydroxyl group to yield 2'-Deoxywyosine.
Wissenschaftliche Forschungsanwendungen
DW has been used in a variety of scientific research applications, including DNA sequencing, mutagenesis, and DNA repair studies. It has been shown to induce base-pair substitution mutations in DNA, making it a useful tool for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been used in DNA sequencing studies due to its ability to form stable base pairs with dC.
Eigenschaften
CAS-Nummer |
129266-21-3 |
|---|---|
Produktname |
2'-Deoxywyosine |
Molekularformel |
C14H17N5O4 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
InChI-Schlüssel |
IPHXYLSCKSTFDP-AEJSXWLSSA-N |
Isomerische SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
Kanonische SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
Synonyme |
2'-deoxywyosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



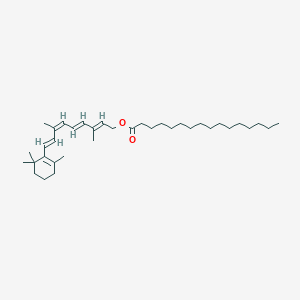
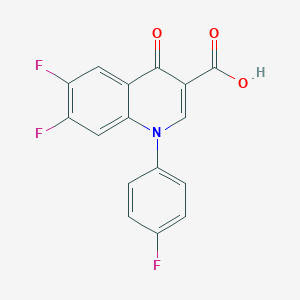
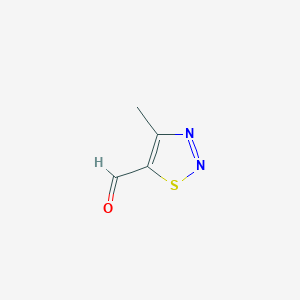
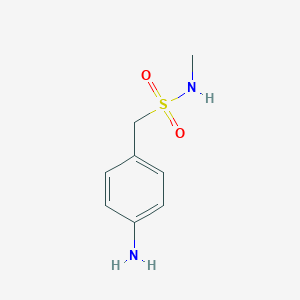
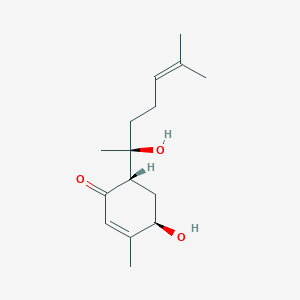
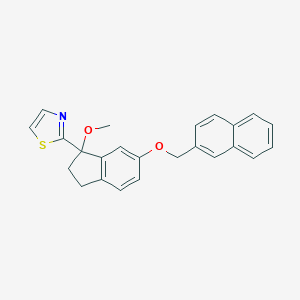
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
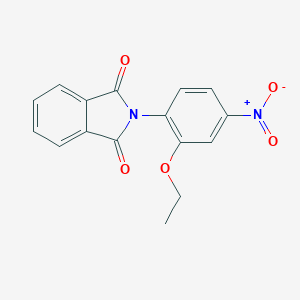
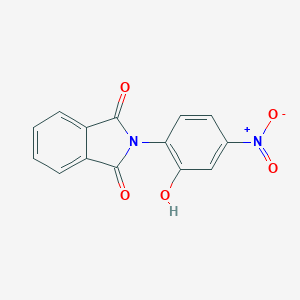
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
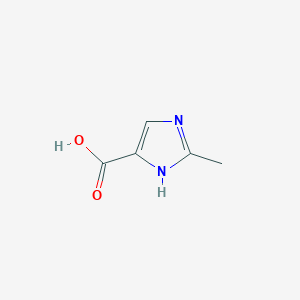
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
